molecular formula C19H22N2O3 B5730509 N'-(1,3-benzodioxol-5-ylmethylene)-1-adamantanecarbohydrazide

N'-(1,3-benzodioxol-5-ylmethylene)-1-adamantanecarbohydrazide

Cat. No. B5730509
M. Wt: 326.4 g/mol
InChI Key: OCWCALYMRNKFGI-KEBDBYFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(1,3-benzodioxol-5-ylmethylene)-1-adamantanecarbohydrazide, also known as MDA-19, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in 1995 by researchers at the University of Connecticut and has since been the subject of numerous scientific studies.

Mechanism of Action

N'-(1,3-benzodioxol-5-ylmethylene)-1-adamantanecarbohydrazide acts as a selective agonist for the cannabinoid receptor CB2, which is primarily expressed in immune cells and has been implicated in the regulation of inflammation and pain. By activating CB2 receptors, N'-(1,3-benzodioxol-5-ylmethylene)-1-adamantanecarbohydrazide can modulate the activity of immune cells and reduce inflammation and pain.
Biochemical and Physiological Effects:
N'-(1,3-benzodioxol-5-ylmethylene)-1-adamantanecarbohydrazide has been shown to have a number of biochemical and physiological effects in animal models. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to increase the production of anti-inflammatory cytokines, such as interleukin-10. It has also been shown to reduce the activation of microglial cells, which play a key role in neuroinflammation.

Advantages and Limitations for Lab Experiments

N'-(1,3-benzodioxol-5-ylmethylene)-1-adamantanecarbohydrazide has several advantages as a research tool, including its high selectivity for CB2 receptors and its potent anti-inflammatory and analgesic effects. However, it is important to note that N'-(1,3-benzodioxol-5-ylmethylene)-1-adamantanecarbohydrazide is a synthetic compound and may not accurately reflect the effects of endogenous cannabinoids in the body. Additionally, the use of synthetic cannabinoids in research may be limited by regulatory restrictions and ethical considerations.

Future Directions

There are several potential future directions for research on N'-(1,3-benzodioxol-5-ylmethylene)-1-adamantanecarbohydrazide and other synthetic cannabinoids. One area of interest is the development of novel CB2 receptor agonists with improved selectivity and efficacy. Another area of interest is the investigation of the potential therapeutic applications of synthetic cannabinoids in the treatment of various diseases and conditions, including chronic pain, inflammation, and neurological disorders. Finally, further research is needed to better understand the mechanisms underlying the effects of synthetic cannabinoids and to identify potential risks and side effects associated with their use.

Synthesis Methods

N'-(1,3-benzodioxol-5-ylmethylene)-1-adamantanecarbohydrazide is typically synthesized using a multistep process that involves the reaction of 1-adamantylamine with 3,4-methylenedioxybenzaldehyde in the presence of a catalyst. The resulting product is then subjected to further chemical reactions to yield N'-(1,3-benzodioxol-5-ylmethylene)-1-adamantanecarbohydrazide.

Scientific Research Applications

N'-(1,3-benzodioxol-5-ylmethylene)-1-adamantanecarbohydrazide has been studied extensively for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and anxiety. It has been shown to have potent anti-inflammatory and analgesic effects in animal models, and has also been found to have anxiolytic properties in studies on rats.

properties

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c22-18(19-7-13-3-14(8-19)5-15(4-13)9-19)21-20-10-12-1-2-16-17(6-12)24-11-23-16/h1-2,6,10,13-15H,3-5,7-9,11H2,(H,21,22)/b20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCWCALYMRNKFGI-KEBDBYFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NN=CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)N/N=C/C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'~1~-[(E)-1-(1,3-Benzodioxol-5-YL)methylidene]-1-adamantanecarbohydrazide

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